molecular formula C15H23BrN2 B5146750 1-(3-bromobenzyl)-4-sec-butylpiperazine

1-(3-bromobenzyl)-4-sec-butylpiperazine

Cat. No. B5146750
M. Wt: 311.26 g/mol
InChI Key: PMYTXVXDWDWUTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-bromobenzyl)-4-sec-butylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-(3-bromobenzyl)-4-sec-butylpiperazine is not fully understood. However, it has been suggested that it may act by inhibiting the proliferation of cancer cells through the induction of apoptosis. Additionally, it has been reported to inhibit the growth of bacterial cells by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in several scientific publications. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways. Additionally, it has been reported to inhibit the growth of bacterial cells by disrupting the bacterial cell membrane, leading to cell death.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 1-(3-bromobenzyl)-4-sec-butylpiperazine is its potential applications in medicinal chemistry. It has been shown to exhibit significant activity against various cancer cell lines and bacterial strains, making it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which may pose challenges in its formulation for clinical use.

Future Directions

There are several future directions for the study of 1-(3-bromobenzyl)-4-sec-butylpiperazine. One of the potential directions is to investigate its potential applications in combination therapy with other anticancer drugs. Additionally, further studies are required to elucidate the mechanism of action of this compound fully. Moreover, it would be interesting to explore the potential applications of this compound in other disease areas, such as infectious diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. It has been shown to exhibit significant activity against various cancer cell lines and bacterial strains, making it a promising candidate for drug development. Further studies are required to elucidate its mechanism of action fully and explore its potential applications in other disease areas.

Synthesis Methods

The synthesis of 1-(3-bromobenzyl)-4-sec-butylpiperazine involves the reaction of 3-bromobenzyl chloride with sec-butylpiperazine in the presence of a base. The reaction is carried out under reflux conditions, and the resulting product is purified through column chromatography. This method has been reported in several scientific publications, and it has been shown to yield high purity and yield of the final product.

Scientific Research Applications

1-(3-bromobenzyl)-4-sec-butylpiperazine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been reported to possess antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

1-[(3-bromophenyl)methyl]-4-butan-2-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN2/c1-3-13(2)18-9-7-17(8-10-18)12-14-5-4-6-15(16)11-14/h4-6,11,13H,3,7-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYTXVXDWDWUTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCN(CC1)CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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